3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol
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Overview
Description
3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol is a chemical compound with the molecular formula C₂₀H₄₀O₃ and a molecular weight of approximately 328.53 g/mol It is characterized by the presence of a heptadec-9-en-1-yl group attached to a propane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol typically involves the reaction of heptadec-9-en-1-ol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which subsequently undergoes ring-opening to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-[(Octadec-9-en-1-yl)oxy]propane-1,2-diol: Similar structure with an octadec-9-en-1-yl group instead of heptadec-9-en-1-yl.
3-[(Hexadec-9-en-1-yl)oxy]propane-1,2-diol: Contains a hexadec-9-en-1-yl group.
3-[(Dec-9-en-1-yl)oxy]propane-1,2-diol: Features a dec-9-en-1-yl group.
Uniqueness
3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol is unique due to its specific heptadec-9-en-1-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
194146-67-3 |
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Molecular Formula |
C20H40O3 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
3-heptadec-9-enoxypropane-1,2-diol |
InChI |
InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(22)18-21/h8-9,20-22H,2-7,10-19H2,1H3 |
InChI Key |
BLKWIOIDSHROGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCCCCCCCCOCC(CO)O |
Origin of Product |
United States |
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